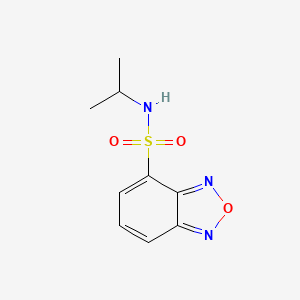![molecular formula C8H16N2O4S B4422452 methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
描述
Methyl [4-(methylsulfonyl)-1-piperazinyl]acetate, commonly known as MSMA, is an organic compound that belongs to the class of sulfonamide compounds. It is widely used in the field of medicinal chemistry, particularly in the synthesis of various drugs. MSMA is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents.
作用机制
The mechanism of action of MSMA is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in several physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase by MSMA may lead to a decrease in the production of bicarbonate ions, which could have several physiological effects.
Biochemical and Physiological Effects:
MSMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MSMA inhibits the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. MSMA has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, MSMA has been shown to have anticonvulsant activity in animal models, which could have potential applications in the treatment of epilepsy.
实验室实验的优点和局限性
MSMA has several advantages as a reagent in lab experiments. It is a readily available and inexpensive compound, and its synthesis is well-established. Furthermore, MSMA is a versatile compound that can be used in the synthesis of several drugs and natural products. However, MSMA also has some limitations. It is a toxic compound that requires careful handling, and its use should be limited to well-ventilated areas. Furthermore, MSMA has a limited solubility in water, which could pose challenges in some lab experiments.
未来方向
The use of MSMA in the field of medicinal chemistry is likely to continue to grow in the future. Several research directions could be pursued, including the synthesis of new MSMA derivatives with improved biological activities. Furthermore, the mechanism of action of MSMA could be further elucidated, which could lead to the discovery of new therapeutic targets. Finally, the use of MSMA in the synthesis of natural products could be explored further, which could lead to the discovery of new bioactive compounds.
Conclusion:
In conclusion, MSMA is an important intermediate in the synthesis of several drugs and natural products. Its versatile nature and well-established synthesis make it a valuable reagent in the field of medicinal chemistry. MSMA has several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. However, its use should be limited to well-ventilated areas due to its toxicity. Future research directions could include the synthesis of new MSMA derivatives, elucidation of its mechanism of action, and exploration of its use in the synthesis of natural products.
科学研究应用
MSMA has been extensively used in the field of medicinal chemistry due to its versatile nature. It is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents. MSMA has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the field of drug discovery. Furthermore, MSMA has been used as a building block in the synthesis of several natural products, which have shown promising biological activities.
属性
IUPAC Name |
methyl 2-(4-methylsulfonylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-14-8(11)7-9-3-5-10(6-4-9)15(2,12)13/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLLGYJCUGREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




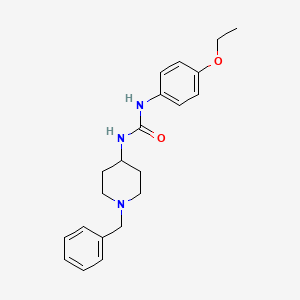
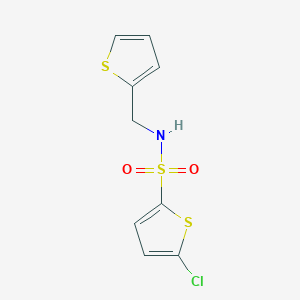
![N-(3-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4422413.png)
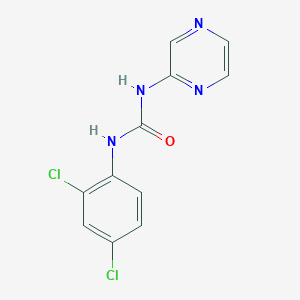
![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)
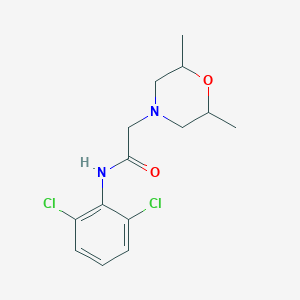
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422473.png)
![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
